molecular formula C15H13FN2O4 B3956307 N-(2-fluoro-5-nitrophenyl)-2-phenoxypropanamide

N-(2-fluoro-5-nitrophenyl)-2-phenoxypropanamide

Cat. No.: B3956307
M. Wt: 304.27 g/mol
InChI Key: IATNQZDQQFPPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluoro-5-nitrophenyl)-2-phenoxypropanamide is a fluorinated nitroaromatic compound featuring a propanamide backbone substituted with a phenoxy group at the second carbon. Its molecular structure combines a 2-fluoro-5-nitrophenyl moiety (electron-withdrawing nitro and fluorine groups) with a flexible 2-phenoxypropanamide chain. The compound’s synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic aromatic substitution reactions, as seen in structurally related compounds .

Properties

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O4/c1-10(22-12-5-3-2-4-6-12)15(19)17-14-9-11(18(20)21)7-8-13(14)16/h2-10H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATNQZDQQFPPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-nitrophenyl)-2-phenoxypropanamide typically involves the reaction of 2-fluoro-5-nitroaniline with 2-phenoxypropanoic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as carbodiimides (e.g., EDC or DCC) to facilitate the formation of the amide bond. The reaction conditions generally include an inert atmosphere, moderate temperatures, and the use of solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-nitrophenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Reduction: 2-fluoro-5-aminophenyl-2-phenoxypropanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-phenoxypropanoic acid and 2-fluoro-5-nitroaniline.

Scientific Research Applications

N-(2-fluoro-5-nitrophenyl)-2-phenoxypropanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving nitroaromatic compounds.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-phenoxypropanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and fluoro groups can influence its binding affinity and specificity. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(2-fluoro-5-nitrophenyl)-2-phenoxypropanamide with analogous compounds:

Compound Name Substituents on Phenyl Amide Group Molecular Weight (g/mol) Key Features
N-(2-fluoro-5-nitrophenyl)acetamide 2-F, 5-NO₂ Acetyl (CH₃CO-) ~197 Compact, high electrophilicity
This compound 2-F, 5-NO₂ 2-Phenoxypropanamide ~303 (estimated) Enhanced lipophilicity, steric bulk
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide 3-F Propanamide, N-phenyl 258.29 Flexible chain, distinct substitution

Key Observations :

  • Electron-withdrawing effects : The 2-fluoro-5-nitrophenyl group in the target compound and N-(2-fluoro-5-nitrophenyl)acetamide enhances electrophilicity, favoring reactions like nucleophilic aromatic substitution. The nitro group also provides a handle for further derivatization (e.g., reduction to amines) .
  • Steric hindrance: The bulky phenoxy group may reduce binding affinity in enzyme pockets compared to smaller analogs but could enhance selectivity for specific targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluoro-5-nitrophenyl)-2-phenoxypropanamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluoro-5-nitrophenyl)-2-phenoxypropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.